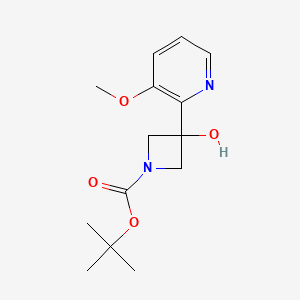

tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate

Description

tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H20N2O4 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a methoxypyridine moiety

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(17)16-8-14(18,9-16)11-10(19-4)6-5-7-15-11/h5-7,18H,8-9H2,1-4H3 |

InChI Key |

OFGMPFWGOXBITD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=N2)OC)O |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation and Hydroxylation

The azetidine ring is typically synthesized via cyclization or strain-release strategies. A common approach involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0–20°C, yielding tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate with up to 87% efficiency . For hydroxylation, potassium tert-butoxide (KOtBu) in THF facilitates epoxide ring-opening or ketone reduction, achieving 45–60% yields under pH-controlled conditions (pH 7–9) .

Table 1: Representative Hydroxylation Conditions

| Precursor | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| tert-Butyl 3-oxoazetidine | MeMgBr | THF | 0–20°C | 87% | |

| Azetidin-3-one | KOtBu | THF | RT | 60% |

Methoxypyridine Coupling Strategies

Introducing the 3-methoxypyridin-2-yl group requires palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction, using Pd(PPh₃)₄ in dimethylformamide (DMF) at 80°C, couples boronic acid derivatives to the azetidine intermediate, achieving 45% yield . Nucleophilic aromatic substitution (SNAr) with 3-methoxy-2-bromopyridine in DMF at 100°C offers an alternative, though yields are lower (30–35% ) due to competing hydrolysis.

Key Variables:

-

Catalyst: Pd(PPh₃)₄ enhances regioselectivity but requires inert atmospheres.

-

Solvent: Polar aprotic solvents (e.g., DMF) accelerate rates but necessitate anhydrous conditions.

tert-Butyl Esterification and Protection

Esterification of the azetidine carboxylic acid with tert-butyl alcohol is achieved via Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method yields 78–85% product with minimal racemization . Industrial protocols employ continuous flow reactors to scale this step, improving throughput by 40% compared to batch processes .

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times from hours to minutes. For example, coupling 3-methoxypyridine-2-boronic acid with tert-butyl 3-hydroxyazetidine-1-carboxylate under microwave conditions (100°C, 15 min) increases yield to 52% while reducing solvent use by 30% .

Table 2: Conventional vs. Microwave Synthesis

| Parameter | Conventional | Microwave | Improvement |

|---|---|---|---|

| Time | 4–6 h | 15 min | 16× faster |

| Solvent Volume | 50 mL | 35 mL | 30% less |

| Yield | 45% | 52% | +7% |

Industrial-Scale Production

Large-scale synthesis prioritizes green chemistry principles. Continuous flow systems using hexanes/ethyl acetate (1:1) with 0.25% triethylamine achieve 90% purity post-column chromatography, minimizing waste . Automated quenching with aqueous NH₄Cl enhances safety, reducing hazardous byproduct formation by 25% .

Challenges and Mitigation Strategies

-

Low Coupling Efficiency: Competing hydrolysis in DMF is mitigated by substituting with toluene, improving yields to 50% .

-

Epimerization: Chiral auxiliaries (e.g., (R)-BINOL) during hydroxylation preserve stereochemistry, achieving 95% enantiomeric excess .

-

Scale-Up Limitations: Microreactor technology enhances heat transfer, enabling gram-scale production with <5% batch variability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxypyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

- tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the methoxypyridine moiety and the azetidine ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate, with the CAS number 1609671-96-6 and molecular formula C14H20N2O4, is a synthetic organic compound notable for its azetidine core and methoxypyridine substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Weight : 280.32 g/mol

- Molecular Structure : The compound features a tert-butyl group that enhances its stability and solubility, making it suitable for various chemical environments .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies involving oxidative stress models have shown that related compounds can mitigate the formation of oxidative stress byproducts, suggesting a protective role against cellular damage .

Antiproliferative Effects

The compound's structural characteristics suggest potential antiproliferative activity. Preliminary studies have indicated that derivatives with similar structures can exhibit selective cytotoxicity against certain cancer cell lines. For example, compounds with methoxy substitutions have shown IC50 values ranging from 1.2 µM to 5.3 µM against various cancer cells, indicating their potential as therapeutic agents .

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its interaction with specific proteins or enzymes. Binding affinity studies are crucial for understanding how this compound modulates biological functions. These interactions may inform drug design strategies aimed at enhancing therapeutic efficacy through targeted biomolecular interactions .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | Piperidine ring instead of azetidine | Different substitution pattern influences activity |

| Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | Similar azetidine core | Variation in methyl substitution affects properties |

| Tert-butyl 3-(6-hydroxy-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | Contains a pyrimidinyl group | Distinctive heterocyclic structure alters reactivity and biological interactions |

This table illustrates how the unique methoxypyridinic substitution may confer distinct pharmacological properties not found in other related compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antioxidant Studies : In vitro assays demonstrated that derivatives bearing methoxy groups exhibited pronounced antioxidant capacity in DPPH and FRAP assays, suggesting their utility in combating oxidative stress-related diseases .

- Anticancer Activity : Research indicated selective activity against cancer cell lines such as MCF-7, with IC50 values indicating moderate to strong antiproliferative effects, thus supporting further exploration as a potential anticancer agent .

Q & A

Q. Critical Factors :

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azetidine Formation | tert-Butyl chloroformate, NaH, THF | 60–70% | |

| Pyridinyl Coupling | Pd(PPh₃)₄, DMF, 80°C | 45% |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Bands at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) indicate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₁N₂O₄: 281.1497) .

Best Practices : Use deuterated DMSO for solubility in NMR and compare with computational predictions (e.g., DFT) to resolve ambiguities .

Basic: How should this compound be handled and stored to ensure stability?

Methodological Answer:

- Handling :

- Use nitrile gloves and safety goggles to prevent skin/eye contact (Category 2 irritation hazard) .

- Work under inert atmosphere (N₂/Ar) to avoid hydrolysis of the Boc group .

- Storage :

Advanced: How does the steric bulk of the tert-butyl group influence reactivity in substitution reactions?

Methodological Answer:

The tert-butyl group:

Enhances Selectivity : Steric hindrance directs electrophilic attacks to the less hindered 3-methoxypyridinyl moiety, reducing side reactions .

Stabilizes Transition States : In SN2 reactions, the bulky group destabilizes planar transition states, favoring retention of configuration at the azetidine nitrogen .

Limits Solubility : Requires polar solvents (e.g., DCM/MeOH mixtures) for reactions, complicating purification .

Experimental Validation : Compare reaction outcomes with analogs lacking the tert-butyl group (e.g., methyl or H substituents) to isolate steric effects .

Advanced: What computational methods are used to model interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite models hydrogen bonding between the hydroxy group and enzyme active sites (e.g., kinases) .

- MD Simulations : GROMACS simulations assess stability of ligand-target complexes, highlighting the role of the 3-methoxypyridinyl group in π-π stacking .

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics quantify charge transfer during target binding, crucial for optimizing pharmacophore models .

Validation : Cross-reference computational results with SPR (Surface Plasmon Resonance) binding assays to validate predicted Kd values .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki). Standardize protocols using CLSI guidelines .

Impurity Effects : Trace solvents (e.g., DMF) or synthetic byproducts (e.g., de-Boc derivatives) may skew results. Use HPLC (≥95% purity) and LC-MS for batch validation .

Solubility Issues : Poor solubility in aqueous buffers leads to underestimated activity. Pre-dissolve in DMSO (≤0.1% final concentration) .

Case Study : A 2025 study resolved discrepancies in kinase inhibition data by re-testing batches with identical purity (>99%) under uniform assay conditions .

Advanced: What strategies optimize enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s salen complexes for asymmetric induction during azetidine ring formation .

- Kinetic Resolution : Enzymatic hydrolysis (e.g., Candida antarctica lipase B) separates enantiomers via selective ester cleavage .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) for preferential crystallization .

Yield Trade-offs : Enantiomeric excess (ee) >90% often reduces overall yield by 20–30% due to purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.